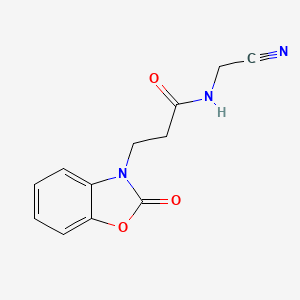
2-(4-ブロモフェニル)-2-ヒドロキシアセテートエチル
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-(4-bromophenyl)-2-hydroxyacetate is an organic compound with the molecular formula C10H11BrO3 It is a derivative of phenylacetic acid, where the phenyl ring is substituted with a bromine atom at the para position and an ethyl ester group is attached to the carboxyl group
科学的研究の応用
Ethyl 2-(4-bromophenyl)-2-hydroxyacetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its potential use in the development of pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
Mode of Action
Brominated compounds often interact with their targets through halogen bonding, where the bromine atom forms a weak bond with a lewis base in the target molecule .
Biochemical Pathways
The biochemical pathways affected by Ethyl 2-(4-bromophenyl)-2-hydroxyacetate are currently unknown . More research is needed to elucidate the compound’s effects on cellular pathways.
Result of Action
The molecular and cellular effects of Ethyl 2-(4-bromophenyl)-2-hydroxyacetate’s action are currently unknown
準備方法
Synthetic Routes and Reaction Conditions
Ethyl 2-(4-bromophenyl)-2-hydroxyacetate can be synthesized through several methods. One common approach involves the esterification of 4-bromophenylacetic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Another method involves the bromination of ethyl phenylacetate using bromine in the presence of a catalyst such as iron(III) bromide. The reaction proceeds via electrophilic aromatic substitution, where the bromine atom is introduced at the para position of the phenyl ring.
Industrial Production Methods
In an industrial setting, the production of ethyl 2-(4-bromophenyl)-2-hydroxyacetate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
化学反応の分析
Types of Reactions
Ethyl 2-(4-bromophenyl)-2-hydroxyacetate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium amide in liquid ammonia for amination reactions.
Major Products Formed
Oxidation: Formation of ethyl 2-(4-bromophenyl)-2-oxoacetate.
Reduction: Formation of ethyl 2-(4-bromophenyl)-2-hydroxyethanol.
Substitution: Formation of ethyl 2-(4-aminophenyl)-2-hydroxyacetate when reacted with ammonia.
類似化合物との比較
Ethyl 2-(4-bromophenyl)-2-hydroxyacetate can be compared with other similar compounds such as:
Ethyl 2-(4-chlorophenyl)-2-hydroxyacetate: Similar structure but with a chlorine atom instead of bromine, which may affect its reactivity and biological activity.
Ethyl 2-(4-fluorophenyl)-2-hydroxyacetate: Contains a fluorine atom, which can influence its electronic properties and interactions with biological targets.
Ethyl 2-(4-methylphenyl)-2-hydroxyacetate: Substituted with a methyl group, which can impact its steric and electronic characteristics.
Each of these compounds has unique properties that can be leveraged for specific applications, highlighting the versatility of phenylacetic acid derivatives in research and industry.
特性
IUPAC Name |
ethyl 2-(4-bromophenyl)-2-hydroxyacetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO3/c1-2-14-10(13)9(12)7-3-5-8(11)6-4-7/h3-6,9,12H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZIWCBLMZYKXPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1=CC=C(C=C1)Br)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[2-(1,2,4-Oxadiazol-3-yl)azepan-1-yl]prop-2-en-1-one](/img/structure/B2459581.png)


![5-chloro-N-[2-(4-fluorophenoxy)ethyl]-6-(oxan-4-yloxy)pyridine-3-carboxamide](/img/structure/B2459587.png)
![6-[4-[6-(Furan-2-yl)pyridazin-3-yl]piperazin-1-yl]-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B2459589.png)
![4-Azido-1-oxa-9-azaspiro[5.5]undecane hydrochloride](/img/structure/B2459590.png)


![N-(2-(6-(methylthio)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzofuran-2-carboxamide](/img/structure/B2459597.png)




